盐酸加替沙星
描述
盐酸加替沙星是一种第四代氟喹诺酮类抗生素。它以其广谱抗菌活性而闻名,对革兰氏阳性菌和革兰氏阴性菌都有效。 盐酸加替沙星通过抑制细菌酶 DNA 旋转酶和拓扑异构酶 IV 起作用,这些酶对于 DNA 复制、转录、修复和重组至关重要 .
作用机制
盐酸加替沙星通过抑制细菌酶 DNA 旋转酶和拓扑异构酶 IV 发挥抗菌作用。这些酶对于细菌 DNA 的超螺旋和解螺旋至关重要,而这是 DNA 复制和转录所必需的。 通过抑制这些酶,盐酸加替沙星阻止细菌细胞分裂并导致细胞死亡 .
类似化合物:
吉米沙星: 另一种具有类似抗菌活性的第四代氟喹诺酮类。
莫西沙星: 以其对革兰氏阳性菌增强的活性而闻名。
左氧氟沙星: 一种第三代氟喹诺酮类,具有更广泛的活性谱
比较:
加替沙星与吉米沙星: 两者具有相似的作用机制,但加替沙星对革兰氏阴性菌具有更广泛的活性谱。
加替沙星与莫西沙星: 莫西沙星对革兰氏阳性菌具有更好的活性,而加替沙星对革兰氏阴性菌更有效。
加替沙星与左氧氟沙星: 左氧氟沙星具有更广泛的活性谱,但加替沙星具有更长的半衰期和更好的组织渗透性
盐酸加替沙星因其对革兰氏阳性菌和革兰氏阴性菌的平衡活性而脱颖而出,使其成为治疗各种感染的多功能抗生素。
科学研究应用
准备方法
合成路线和反应条件: 盐酸加替沙星的合成通常涉及多个步骤。一种常见的方法包括以下步骤:
硼二氟化物螯合物衍生物的形成: 该中间体是通过使合适的先驱体与三氟化硼反应制备的。
环丙基化: 然后使螯合物衍生物与环丙胺反应以引入环丙基。
氟化: 该化合物用氟化剂(如三氟化二乙氨基硫)氟化。
甲氧基化: 然后在碱的存在下,用甲醇使氟化化合物甲氧基化。
工业生产方法: 盐酸加替沙星的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 常用的溶剂包括乙腈和甲醇,反应通常在受控的温度和压力下进行 .
化学反应分析
反应类型: 盐酸加替沙星会发生各种化学反应,包括:
氧化: 它可以在酸性或碱性条件下被氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠)进行。
常用试剂和条件:
氧化: 过氧化氢或高锰酸钾在酸性介质中。
还原: 硼氢化钠或氢化铝锂在无水条件下。
取代: 卤化剂(如氯或溴)和烷基化剂(如碘甲烷).
主要产品:
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成卤化或烷基化衍生物.
相似化合物的比较
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity
Comparison:
Gatifloxacin vs. Gemifloxacin: Both have similar mechanisms of action, but gatifloxacin has a broader spectrum of activity against Gram-negative bacteria.
Gatifloxacin vs. Moxifloxacin: Moxifloxacin has better activity against Gram-positive bacteria, while gatifloxacin is more effective against Gram-negative bacteria.
Gatifloxacin vs. Levofloxacin: Levofloxacin has a broader spectrum of activity, but gatifloxacin has a longer half-life and better tissue penetration
Gatifloxacin hydrochloride stands out due to its balanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic for various infections.
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121577-32-0 | |
Record name | Gatifloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GATIFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。